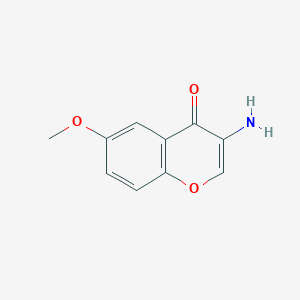

3-Amino-6-methoxy-4H-1-benzopyran-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

67064-55-5 |

|---|---|

Molecular Formula |

C10H9NO3 |

Molecular Weight |

191.18 g/mol |

IUPAC Name |

3-amino-6-methoxychromen-4-one |

InChI |

InChI=1S/C10H9NO3/c1-13-6-2-3-9-7(4-6)10(12)8(11)5-14-9/h2-5H,11H2,1H3 |

InChI Key |

MNHRXZDTEZJWII-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=C(C2=O)N |

Origin of Product |

United States |

Contextualization Within Chromone Chemistry and Heterocyclic Scaffolds

3-Amino-6-methoxy-4H-1-benzopyran-4-one belongs to the chromone (B188151) family, a class of oxygen-containing heterocyclic compounds characterized by a benzo-annulated γ-pyrone ring. ijmrset.com Also known as 1,4-benzopyrone, the chromone core is a prevalent scaffold in numerous naturally occurring compounds, especially in plants. nih.govijrar.org This structural motif is a key component of flavonoids, such as flavones and isoflavones. nih.gov

Heterocyclic compounds, which incorporate atoms of at least two different elements in their rings, are fundamental in medicinal chemistry due to their diverse biological activities. ijrar.orgresearchgate.net The chromone scaffold, in particular, is considered a "privileged structure" in drug discovery. mdpi.com This term reflects its ability to bind to multiple biological targets with high affinity, making it a versatile template for the design of new therapeutic agents. mdpi.comcore.ac.uk The synthetic accessibility and the potential for extensive structural modifications have made chromones a focal point for medicinal chemists aiming to develop novel molecules with a range of biological properties. nih.gov

Historical Development of 4h 1 Benzopyran 4 One Derivatives in Chemical Research

The scientific exploration of 4H-1-benzopyran-4-one, or chromone (B188151), and its derivatives has a rich history. The name "chromone" was first used in 1900, derived from the Greek word "chroma" meaning color, as many of these compounds are colored. ijmrset.com Initially, much of the research focused on naturally occurring chromone derivatives. A significant early example is Khellin, a furanochromone that was one of the first heterocyclic compounds with a chromone moiety to be identified and studied for its biological effects. ijrar.org

Over the decades, research has expanded from isolating natural chromones to synthesizing a vast number of derivatives. This shift was driven by the desire to understand structure-activity relationships and to develop new compounds with enhanced or novel therapeutic properties. ijrar.org Synthetic chromones have attracted considerable interest due to the wide-ranging possibilities for designing and developing new therapeutic small molecules with structural versatility. nih.gov This has led to the exploration of chromone derivatives for a multitude of applications.

Structural Significance of Amino and Methoxy Substituents on the Benzopyranone Core

The specific properties and reactivity of 3-Amino-6-methoxy-4H-1-benzopyran-4-one are significantly influenced by the presence and position of the amino (-NH2) and methoxy (B1213986) (-OCH3) groups on the benzopyranone core.

The amino group at the 3-position is a key functionalization. The synthesis of related compounds often involves the reduction of a nitro group to form an amino group. researchgate.net This amino group can then serve as a handle for further chemical modifications, allowing for the introduction of various substituents to explore structure-activity relationships. researchgate.net

The methoxy group at the 6-position also plays a crucial role. The position of methoxy substituents on aromatic rings is known to affect the electronic properties and reactivity of the molecule. nih.gov For instance, a methoxy group can act as an electron-donating group through resonance, which can influence the molecule's interaction with biological targets. nih.gov Studies on other benzopyranone derivatives have shown that the position of methoxy groups can impact their biological activity. mdpi.com For example, in some series of compounds, the presence of a methoxy group at the 7-position was found to be beneficial for certain activities. mdpi.com The specific placement at the 6-position in this compound will have its own distinct electronic and steric effects.

The combination of these two substituents on the rigid chromone (B188151) scaffold creates a unique chemical entity with a specific three-dimensional shape and distribution of charge, which are critical determinants of its chemical and biological behavior.

Overview of Research Trajectories for 3 Amino 6 Methoxy 4h 1 Benzopyran 4 One

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of this compound reveals several strategic disconnections to simplify the molecule into readily available starting materials. The core 4H-1-benzopyran-4-one (chromone) skeleton and the pendant amino and methoxy groups offer multiple points for disassembly.

A primary disconnection strategy targets the C2-C3 bond and the C3-N bond of the pyranone ring, suggesting a convergent approach. This leads back to a substituted 2-hydroxyacetophenone (B1195853) derivative and a synthon for the C2-C3 unit bearing the amino group.

A plausible retrosynthetic pathway is outlined below:

Disconnection of the C-N bond: The 3-amino group can be retrosynthetically disconnected to a more stable precursor, such as a 3-nitro or 3-azido functionality, which can be introduced and subsequently reduced. A more direct approach involves the amination of a 3-hydroxyflavone (B191502) precursor. This leads to Intermediate A : 3-Hydroxy-6-methoxy-4H-1-benzopyran-4-one.

Disconnection of the pyranone ring (C-O and C-C bonds): The 4H-1-benzopyran-4-one ring can be opened via a retro-Michael addition or a retro-Claisen condensation. A common and effective strategy is the disconnection to a 1,3-dicarbonyl compound, specifically a 1-(2-hydroxyphenyl)-3-arylpropane-1,3-dione. This leads to Intermediate B : 1-(2-Hydroxy-5-methoxyphenyl)-3-phenyl-1,3-propanedione (a diketone).

Disconnection of the 1,3-diketone: This intermediate can be further disconnected via a retro-Baker-Venkataraman rearrangement. This points to a substituted 2-hydroxyacetophenone and a benzoyl derivative. This leads to Starting Material 1 : 2'-Hydroxy-5'-methoxyacetophenone and Starting Material 2 : a suitable benzoylating agent.

Alternatively, a key disconnection can be made at the C2-aryl bond, suggesting a coupling reaction between a 3-amino-6-methoxychromone core and an aryl partner. However, the former strategy is more commonly employed.

Development of Convergent and Divergent Synthetic Pathways

Based on the retrosynthetic analysis, both convergent and divergent synthetic strategies can be devised for the synthesis of this compound.

Ring-Closure Approaches to the 4H-1-Benzopyran-4-one Core

The formation of the central benzopyranone ring is a critical step. A widely utilized and robust method is the Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization. researchgate.net

The general sequence is as follows:

Esterification: A 2-hydroxyacetophenone derivative, such as 2'-hydroxy-5'-methoxyacetophenone, is esterified with a substituted benzoic acid or benzoyl chloride.

Baker-Venkataraman Rearrangement: The resulting ester undergoes an intramolecular Claisen condensation in the presence of a base (e.g., pyridine, potassium hydroxide) to form a 1,3-diketone.

Cyclodehydration: The 1,3-diketone is then treated with an acid (e.g., a mixture of ethanol (B145695) and hydrochloric acid) to effect cyclization and dehydration, yielding the flavone (B191248) core. researchgate.net

An alternative route involves the Algar-Flynn-Oyamada (AFO) reaction, which is an oxidative cyclization of a 2'-hydroxychalcone. This method can directly lead to 3-hydroxyflavones, which are valuable intermediates for the target molecule.

Functional Group Interconversions for Amino and Methoxy Installation

The introduction of the amino and methoxy groups can be achieved at various stages of the synthesis, allowing for both convergent and divergent approaches.

Methoxy Group Installation: The 6-methoxy group is typically introduced early in the synthesis by starting with a commercially available methoxy-substituted phenol (B47542) or acetophenone, such as 4-methoxyphenol (B1676288) or 2'-hydroxy-5'-methoxyacetophenone. This ensures its presence in the final structure without the need for late-stage functionalization.

Amino Group Installation: The introduction of the 3-amino group is a more challenging and critical transformation. Several methods have been developed:

Reduction of a 3-Nitroflavone: A general method involves the nitration of the flavone at the 3-position, followed by reduction of the nitro group to an amine. This two-step process provides a reliable route to 3-aminoflavones. researchgate.net

From 3-Hydroxyflavones: A more direct approach starts from a 3-hydroxyflavone. The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate. Subsequent reaction with ammonia (B1221849) or a primary amine affords the corresponding 3-aminoflavone in high yields. researchgate.net This method was successfully used to prepare 3-aminoluteolin from rutin. researchgate.net

Copper-Mediated Amination: There are reports of copper-mediated amination of bromoflavonoids, which could be a potential route if a 3-bromoflavone precursor is accessible. nih.gov

Catalytic Transformations in the Synthesis of this compound

Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has been instrumental in the synthesis of flavones and related heterocycles.

Palladium-Catalyzed Carbonylation: A facile route to flavone-3-carboxamides and -carboxylates has been developed via palladium-catalyzed amino- and aryloxy-carbonylation of 3-iodoflavones. mdpi.com This methodology could potentially be adapted for the introduction of the amino group or a precursor at the C3 position.

Reductive Amination: Transition-metal-catalyzed reductive amination is a powerful tool for amine synthesis. nih.gov While typically applied to aldehydes and ketones, the development of catalysts for the reductive amination of other functional groups is an active area of research and could offer a future pathway.

A summary of potential transition metal-catalyzed reactions is presented in the table below:

| Reaction Type | Catalyst/Reagents | Precursor | Product | Reference |

| Aminocarbonylation | Pd(OAc)₂/XantPhos, CO, Amine | 3-Iodoflavone derivative | Flavone-3-carboxamide | mdpi.com |

| Reductive Amination | Various (e.g., Ni, Cu, Pd), H₂ | Ketone/Aldehyde + Amine | Amine | nih.gov |

| Direct Amination | Various (e.g., Pd, Cu, Ni), Ammonia | Aryl Halide | Aniline derivative | thieme-connect.de |

Organocatalysis and Biocatalysis Applications

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful strategy in asymmetric synthesis and for promoting reactions under mild conditions.

Synthesis of Pyrans: Organocatalysts have been successfully employed in multicomponent reactions to synthesize functionalized 4H-pyrans. researchgate.net These strategies could potentially be adapted for the construction of the benzopyranone core.

Asymmetric Synthesis: Chiral organocatalysts, such as cinchona alkaloids, have been used for the enantioselective synthesis of pyran derivatives, highlighting the potential for producing chiral analogs of the target molecule. researchgate.net

Biocatalysis: The use of enzymes for chemical transformations offers unparalleled selectivity and sustainability.

Flavonoid Modification: Biotransformation using microorganisms and isolated enzymes is a promising tool for the structural modification of flavonoids. nih.gov Lipases, transferases, and other enzymes have been used to introduce various functional groups. academicjournals.org

Enzymatic Amination: While direct enzymatic amination of the C3 position of a flavone is not yet a well-established method, the development of novel biocatalytic cascades for the amination of unfunctionalized carbons holds promise for future applications. nih.govnih.gov Research into enzymatic strategies for amide bond formation is also an active field. nih.gov

The table below summarizes some relevant catalytic approaches:

| Catalysis Type | Catalyst/Enzyme | Reaction | Relevance to Synthesis | Reference |

| Organocatalysis | L-proline, DABCO | Multicomponent synthesis of 4H-pyrans | Potential for benzopyranone core synthesis | researchgate.net |

| Organocatalysis | Cinchona alkaloids | Enantioselective synthesis of pyrans | Access to chiral analogs | researchgate.net |

| Biocatalysis | Lipases, Transferases | Modification of flavonoids | Functional group installation | nih.govacademicjournals.org |

| Biocatalysis | P450, ADH, Reductive Aminase | Cascade for amine synthesis | Future potential for direct amination | nih.gov |

Green Chemistry Principles and Sustainable Synthesis Protocols

Green chemistry represents a paradigm shift in chemical synthesis, focusing on the design of products and processes that minimize the use and generation of hazardous substances. rsc.org For the synthesis of chromone derivatives, this involves employing alternative energy sources, utilizing environmentally benign solvents, and designing reactions with high atom economy. researchgate.net The goal is to create pathways that are not only efficient in terms of yield but also in their use of resources and their impact on the environment. nih.gov

Solvent-Free Reactions and Alternative Solvent Systems

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and contribute to environmental pollution. This has spurred the development of solvent-free reactions and the use of greener alternatives.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste, simplifying purification processes, and sometimes enhancing reaction rates. nih.gov These reactions can be facilitated by techniques such as grinding or microwave irradiation. For instance, a highly efficient and eco-friendly synthesis of 3-hydroxy-2-styrylchromones, structurally related to the target molecule, was achieved by grinding a mixture of the reactants with a urea-hydrogen peroxide complex and pulverized potassium hydroxide. mdpi.com This method avoids toxic solvents and results in high yields with minimal workup. mdpi.com Similarly, microwave-assisted solventless methods have been successfully used to synthesize azaflavones, demonstrating the broad applicability of this approach for chromone-like structures. nih.gov

Alternative Solvent Systems: When a solvent is necessary, green chemistry promotes the use of non-toxic, renewable, and biodegradable alternatives. Water is an ideal green solvent, and its use in microwave-assisted reactions is a common strategy to enhance sustainability. youtube.com Other green solvents like ethanol, polyethylene (B3416737) glycol (PEG), and glycerol (B35011) are also employed. scispace.com For example, a three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones was effectively carried out in glycerol at 100°C, yielding good results and providing a greener alternative to conventional solvents. scispace.com The choice of solvent can be critical; studies on the synthesis of flavones have shown that high-boiling, polar aprotic solvents like DMSO can be effective, though their green credentials are less favorable than water or ethanol. nih.gov

Below is a table comparing different solvent systems used in the synthesis of chromone and flavonoid derivatives.

| Reaction Type | Catalyst/Conditions | Solvent | Yield | Reference |

| Synthesis of 3-Hydroxy-2-styrylchromones | KOH / Grinding | Solvent-Free | ~90% | mdpi.com |

| Synthesis of Azaflavones | Silica-supported NaHSO₄ / Microwave | Solvent-Free | Good | nih.gov |

| Synthesis of 7-Amino-6H-benzo[c]chromen-6-ones | Sc(OTf)₃ | Glycerol | 76% | scispace.com |

| Synthesis of Flavones | Iodine / DMSO | DMSO | Good | nih.gov |

Atom Economy and Reaction Efficiency Optimization

Introduced by Barry Trost, atom economy is a core metric of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org A reaction with 100% atom economy is one where all reactant atoms are found in the product, with no byproducts. wikipedia.org This is a more rigorous measure of efficiency than reaction yield alone, as a high-yield reaction can still generate significant waste. wikipedia.orgacs.org

Reactions are classified by their inherent atom economy. Addition and cycloaddition reactions are highly atom-economical, whereas substitution and elimination reactions are less so. rsc.orgnih.gov The Wittig reaction, for example, is known for its poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide waste. acs.org

To maximize efficiency in synthesizing the 3-amino-6-methoxy-chromone scaffold, synthetic routes should prioritize atom-economical transformations.

Addition Reactions: The formation of enaminones from alkynones and amines is a highly atom-economical process that can be a key step in building precursors for heterocyclic systems. researchgate.net

Catalytic Reactions: The use of catalysts is crucial for improving atom economy. wikipedia.org For instance, palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira reactions are used to construct the carbon skeleton of flavonoids from organohalides and organoborons or alkynes, respectively. nih.gov These catalytic cycles allow for complex bond formations with high efficiency and lower waste compared to stoichiometric reagents. nih.gov

Rearrangements: The Baker-Venkataraman rearrangement, a classic method for forming the 1,3-diketone precursor to flavones, is an intramolecular reaction that is inherently atom-economical. nih.gov

The following table provides a conceptual comparison of atom economy for different reaction types relevant to chromone synthesis.

| Reaction Type | Description | Atom Economy | Key Feature |

| Diels-Alder Cycloaddition | [4+2] cycloaddition to form a six-membered ring. | Excellent (~100%) | All reactant atoms are incorporated into the product. nih.gov |

| Catalytic Hydrogenation | Reduction of a nitro group to an amine using H₂ and a catalyst. | Excellent (~100%) | The only byproduct is often water, if any. wikipedia.org |

| Baker-Venkataraman Rearrangement | Base-catalyzed rearrangement of an o-acyloxyacetophenone. | Excellent (~100%) | Intramolecular rearrangement with no loss of atoms. nih.gov |

| Wittig Reaction | Formation of an alkene from an aldehyde and a phosphonium (B103445) ylide. | Poor | Generates a stoichiometric phosphine (B1218219) oxide byproduct. acs.org |

| Grignard Reaction | C-C bond formation using an organomagnesium reagent. | Poor | Generates stoichiometric magnesium salt waste after workup. |

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology for organic synthesis, offering significant advantages over traditional batch processing. researchgate.net These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and straightforward scalability. organic-chemistry.orgyoutube.com

For the synthesis of bioactive heterocycles like this compound, flow chemistry enables the rapid and safe production from laboratory to industrial scale. arkat-usa.org The small internal volume of microreactors or coil reactors minimizes the risk associated with handling hazardous intermediates or performing highly exothermic reactions. youtube.com

Key applications of flow chemistry relevant to the synthesis of the target compound include:

Multi-step Telescoped Synthesis: Multiple reaction steps can be connected in series, allowing for the synthesis of complex molecules like the drug Tamoxifen without isolating intermediates. youtube.com This approach could be applied to a multi-step synthesis of the target chromone, for example, by performing an amination followed by a cyclization in a continuous sequence.

Generation of Reactive Intermediates: Unstable or hazardous reagents can be generated and consumed in situ, improving process safety. youtube.com

Process Optimization: The use of in-line analytical tools (e.g., NMR, IR, MS) allows for real-time monitoring and rapid optimization of reaction conditions, significantly accelerating process development. researchgate.netorganic-chemistry.org

Scalability: Scaling up a reaction in flow chemistry is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more predictable and safer than scaling up large batch reactors. organic-chemistry.org

While a specific flow synthesis for this compound is not prominently documented, the synthesis of various heterocycles, including quinoxalinones and benzodiazepines, has been successfully demonstrated in flow systems, often involving the reduction of a nitro group to an amine followed by cyclization. nih.gov Such a strategy is directly analogous to a potential synthesis of the target molecule from a nitrated precursor.

Microwave-Assisted and Photochemical Synthesis Approaches

The use of external energy sources like microwaves and light can dramatically accelerate reactions, improve yields, and enable novel chemical transformations that are difficult to achieve with conventional heating.

Microwave-Assisted Synthesis: Microwave irradiation has become a routine tool in modern organic synthesis due to its ability to rapidly and efficiently heat reactions. youtube.combiotage.com Unlike conventional heating, which relies on conduction and convection, microwaves heat the sample volumetrically by interacting directly with polar molecules (dipolar polarization) or ionic species (ionic conduction). youtube.com This often leads to a significant reduction in reaction times, from hours to minutes, and improved product yields. youtube.com

The synthesis of chromone and flavone derivatives has greatly benefited from microwave assistance:

The Mentzer pyrone synthesis, a method for producing flavones, can be accelerated using microwave irradiation. nih.gov

A rapid, one-pot synthesis of 3-amino-imidazopyridines was developed using a microwave-assisted approach, highlighting its power in creating complex, amine-containing heterocycles. nih.gov

In a comparative study on the synthesis of 6-amino flavanones, the microwave-assisted method reduced reaction times from hours to minutes and increased yields by 10-40% compared to the conventional method. youtube.com

The following table compares conventional and microwave-assisted methods for reactions analogous to the synthesis of the target compound.

| Product Type | Method | Reaction Time | Yield | Reference |

| 6-Amino Flavanones | Conventional | 4-5 hours | 45-60% | youtube.com |

| 6-Amino Flavanones | Microwave | 4-8 minutes | 65-85% | youtube.com |

| 1-Aryl-1H-pyrazole-5-amines | Microwave | 10-15 minutes | 70-90% | researchgate.net |

| 3-Amino-2,3-dihydrobenzofurans | Microwave | Minutes (per step) | Good | nih.gov |

Photochemical Synthesis: Photochemistry utilizes light to activate molecules and drive chemical reactions. nih.gov These reactions are often highly specific and can provide access to unique molecular structures not achievable through thermal methods. nih.gov As a green chemistry tool, light is considered a traceless and non-polluting reagent. nih.gov

Photochemical methods relevant to chromone synthesis include:

Photo-Fries Rearrangement: Irradiation of phenyl esters can lead to ortho-acylphenols, which are key precursors for chromone synthesis. capes.gov.br This method provides a photochemical route to the building blocks needed for cyclization. capes.gov.br

Visible-Light Induced Synthesis: Modern photochemistry often uses visible light in conjunction with a photosensitizer. An efficient, additive-free synthesis of 3-alkyl chromones from o-hydroxyaryl enaminones and α-diazo esters has been achieved using visible light at room temperature. organic-chemistry.org

Intramolecular Cyclization: A facile photochemical strategy has been developed to synthesize benzo[g]chromene derivatives through an intramolecular cyclization driven by the photoredox reaction of quinones. nih.gov

Photo-Wittig Reaction: This reaction has been applied to the synthesis of the flavone skeleton, offering an alternative to thermal methods. orientjchem.orgsemanticscholar.org

While the direct photochemical synthesis of this compound remains a specialized area, these examples demonstrate the potential of light-induced reactions to construct the core chromone ring system under mild and controlled conditions. organic-chemistry.orgnih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution and in the solid state. For a complete assignment of this compound, a variety of NMR experiments would be employed.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and chemical environment of protons and carbons. However, for a molecule with several aromatic protons and substituent effects, 2D NMR is essential for definitive assignments. nih.govanalis.com.myyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). For this compound, COSY would reveal correlations between adjacent protons on the aromatic rings, helping to piece together the spin systems. For example, it would show a cross-peak between H-7 and H-8, and between H-5 and the amino protons if coupling occurs.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH). It is invaluable for assigning carbon signals based on their known proton chemical shifts. Each CH, CH₂, and CH₃ group in the molecule would produce a correlation peak, simplifying the crowded aromatic region of the ¹³C spectrum. hyphadiscovery.comomicsonline.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. NOESY is critical for determining stereochemistry and conformation. For this compound, it could show correlations between the amino protons and the H-2 proton, or between the methoxy protons and the H-5 proton, providing insights into the preferred orientation of the substituents.

The following table illustrates the type of data that would be generated from 2D NMR analysis to confirm the structure of this compound.

| Proton (¹H) | Expected ¹H Shift (ppm) | COSY Correlations | Key HMBC Correlations (¹H → ¹³C) |

| H-2 | ~8.0 | - | C-3, C-4, C-8a |

| H-5 | ~7.2 | H-NH₂ (if coupled) | C-4, C-6, C-7, C-8a |

| H-7 | ~7.0 | H-8 | C-5, C-6, C-8a |

| H-8 | ~7.5 | H-7 | C-4a, C-6, C-7 |

| -OCH₃ | ~3.9 | - | C-6 |

| -NH₂ | ~4.5 | H-5 (if coupled) | C-2, C-3, C-4 |

| Illustrative data based on known flavonoid and chromone spectra. Actual shifts may vary. |

Solid-state NMR (ssNMR) provides information about the molecule's structure and dynamics in the solid phase. researchgate.net This is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be used to obtain high-resolution ¹³C spectra. sigmaaldrich.com For flavonoids, ssNMR has been used to study the effects of intermolecular interactions, such as hydrogen bonding, on the chemical shifts. researchgate.net For this compound, ssNMR could reveal details about the hydrogen bonding network involving the amino group and the carbonyl oxygen in the crystal lattice, which are averaged out in solution.

The parent molecule, this compound, is achiral. However, if it were to be derivatized to create a chiral center, or if it were used as a building block in a larger chiral molecule, chiral NMR techniques would be essential. This typically involves using a chiral solvating agent or a chiral derivatizing agent to induce a chemical shift difference between the enantiomers. nih.govresearchgate.netresearchgate.net While direct chiral NMR studies on this specific compound are not applicable, the principles are well-established for the analysis of chiral flavonoids and related structures. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₉NO₃), the expected exact mass would be calculated and compared to the experimental value, typically with an error of less than 5 ppm. This is the first step in confirming the molecular identity.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and fragmenting it to generate a pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint. nih.gov For flavonoids and related structures, characteristic fragmentation pathways, such as retro-Diels-Alder (RDA) reactions in the C-ring, and losses of small neutral molecules like CO, H₂O, and CH₃• from methoxy groups, are well-documented. nih.govpreprints.orgnih.govmdpi.comnih.gov

For this compound, MS/MS analysis would be expected to show:

A loss of a methyl radical (•CH₃) from the methoxy group.

Loss of carbon monoxide (CO) from the carbonyl group.

Cleavage of the C-ring, leading to fragments characteristic of the substituted A and B rings.

The following table illustrates potential fragmentation data.

| Precursor Ion (m/z) | Collision Energy | Major Fragment Ions (m/z) | Postulated Neutral Loss |

| 192.06 [M+H]⁺ | Low | 177.04 | •CH₃ |

| 192.06 [M+H]⁺ | Medium | 164.05 | CO |

| 192.06 [M+H]⁺ | High | 136.05 | CO + CO |

| Illustrative data based on typical fragmentation of methoxy-substituted flavonoids. |

Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation to mass spectrometry. It separates ions based on their size, shape, and charge in the gas phase. researchgate.net This technique is exceptionally powerful for distinguishing between isomers (compounds with the same formula but different structures) that cannot be resolved by mass alone. wur.nlwaters.com For example, IM-MS can separate positional isomers of flavonoids where substituents are located on different parts of the molecular skeleton. wur.nl While this compound might not have common isomers that require differentiation, IM-MS would provide a characteristic collision cross-section (CCS) value. This CCS value is a unique physicochemical property that could be used to confirm the compound's identity against a reference standard or a database, adding an extra layer of confidence to the structural elucidation. waters.com

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

A comprehensive search of scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction studies for this compound. Therefore, detailed information on its absolute stereochemistry, bond lengths, bond angles, and crystal system is not currently available.

The formation of co-crystals and the investigation of polymorphism are crucial for understanding the solid-state properties of a compound. Co-crystals involve the incorporation of a second molecular species into the crystal lattice, while polymorphs are different crystalline forms of the same compound. These can significantly influence properties such as solubility and stability.

Currently, there are no published studies on the co-crystal formation or polymorphic behavior of this compound. Research in this area would be beneficial to fully characterize its solid-state chemistry.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, provides insights into the functional groups present in a molecule and their local environment. These methods probe the vibrational modes of a molecule, which are sensitive to bond strength, molecular geometry, and intermolecular interactions such as hydrogen bonding.

While the synthesis of related 6-amino-3-methoxyflavones has been reported, specific experimental FTIR and Raman spectra for this compound are not available in the reviewed literature. researchgate.net Based on its structure, characteristic vibrational bands would be expected.

Expected Vibrational Bands for this compound:

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3500-3300 |

| Carbonyl (C=O) | Stretching | 1650-1600 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-O-C (Ether & Pyran) | Asymmetric & Symmetric Stretching | 1300-1000 |

| C-N | Stretching | 1350-1250 |

| Methoxy (CH₃) | C-H Stretching and Bending | 2950-2850 & 1450-1375 |

The presence of both an amino group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) suggests the potential for intermolecular hydrogen bonding in the solid state. Such interactions would typically lead to a broadening and shifting of the N-H and C=O stretching bands to lower frequencies in the FTIR spectrum. However, without experimental data, the extent and nature of these hydrogen bonding networks remain speculative.

Theoretical calculations, often using Density Functional Theory (DFT), are powerful tools for predicting vibrational frequencies. These calculated spectra can aid in the assignment of experimental bands. Studies on similar heterocyclic systems have demonstrated a high correlation between theoretical and experimental data. rsc.orgnih.gov

A search of the literature did not reveal any theoretical studies focused on the vibrational frequency predictions for this compound. Such a study, in conjunction with experimental FTIR and Raman spectroscopy, would be necessary for a complete vibrational assignment.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are related to the extent of conjugation and the presence of chromophores. Fluorescence spectroscopy probes the emission of light from an excited electronic state, offering insights into the molecule's photophysical properties.

A detailed literature search did not uncover any specific experimental or theoretical studies on the UV-Vis absorption or fluorescence properties of this compound. For related aminoflavonoids, the electronic spectra are influenced by the substitution pattern on the benzopyran ring system. The amino and methoxy groups, being electron-donating, are expected to influence the position and intensity of the absorption bands. Studies on other aromatic amino acids have shown that the nature of the amino group can significantly impact fluorescence properties. scispace.com However, without direct experimental evidence for the title compound, any discussion of its electronic and photophysical properties remains speculative.

Transformations at the 3-Amino Moiety

The primary amino group at the 3-position is a key site for a wide range of chemical reactions, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Acylation, Alkylation, and Sulfonylation Reactions

The nucleophilic nature of the 3-amino group readily allows for acylation, alkylation, and sulfonylation reactions. These transformations are fundamental in modifying the electronic and steric properties of the parent molecule.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-acyl derivatives. For instance, N-acylation by β-dicarbonyl compounds can yield N-acyl derivatives. researchgate.net These reactions are typically high-yielding and provide a straightforward method for introducing a variety of acyl groups.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. This introduces alkyl substituents, which can influence the lipophilicity and steric bulk of the molecule.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a suitable base results in the formation of sulfonamides. This derivatization can introduce a range of sulfonyl groups, potentially altering the biological activity of the compound.

| Reaction Type | Reagent Example | Product Type |

| Acylation | β-Dicarbonyl compounds | N-Acyl derivatives |

| Alkylation | Alkyl halides | N-Alkyl derivatives |

| Sulfonylation | Sulfonyl chlorides | N-Sulfonyl derivatives |

Condensation Reactions for Schiff Base and Imine Derivative Formation

The 3-amino group can undergo condensation reactions with aldehydes and ketones to form Schiff bases or imines. nih.govunsri.ac.id This reaction is a cornerstone of combinatorial chemistry, allowing for the generation of large libraries of derivatives with diverse substituents. The formation of the imine bond (-C=N-) introduces a new point of structural diversity. semanticscholar.org These reactions are often catalyzed by acids or bases and can proceed under mild conditions. nih.gov The resulting Schiff bases can serve as intermediates for further transformations or be evaluated for their own biological properties. semanticscholar.org

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Aldehyde/Ketone | Schiff Base/Imine |

Diazotization and Subsequent Transformations (e.g., Sandmeyer, Gattermann Reactions)

Diazotization of the 3-amino group, by treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid), yields a highly reactive diazonium salt. nih.gov This intermediate is rarely isolated and is typically used immediately in subsequent reactions. The diazonium group can be replaced by a wide variety of substituents through reactions like the Sandmeyer and Gattermann reactions, providing access to a broad spectrum of derivatives that would be difficult to synthesize directly. wikipedia.orgorganic-chemistry.orgnih.gov

Sandmeyer Reaction: This reaction involves the conversion of the diazonium salt to an aryl halide (chloro, bromo), cyanide, or other groups using a copper(I) salt as a catalyst. wikipedia.orgorganic-chemistry.orgnih.gov For example, treatment with CuCl or CuBr introduces a chlorine or bromine atom at the 3-position, respectively.

Gattermann Reaction: Similar to the Sandmeyer reaction, the Gattermann reaction facilitates the introduction of a halogen or other groups, but it utilizes copper powder and the corresponding acid.

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of functionalities that are not readily accessible through other means.

| Reaction Name | Reagents | Product (Substituent at 3-position) |

| Sandmeyer Reaction | NaNO₂, HCl, CuCl | Chloro |

| Sandmeyer Reaction | NaNO₂, HBr, CuBr | Bromo |

| Sandmeyer Reaction | NaNO₂, KCN, CuCN | Cyano |

| Gattermann Reaction | NaNO₂, HCl, Cu powder | Chloro |

Cycloaddition Reactions Involving the Amino Group

While less common, the amino group, or a derivative thereof, can potentially participate in cycloaddition reactions. These reactions would lead to the formation of new ring systems fused to the benzopyran core, dramatically increasing the structural complexity of the molecule. The specific conditions and dienophiles required would depend on the desired cycloadduct.

Modifications at the 6-Methoxy Group

The methoxy group at the 6-position offers another handle for chemical modification, primarily through demethylation.

Demethylation Strategies and Subsequent Hydroxylation

The cleavage of the methyl ether at the 6-position to yield the corresponding phenol (6-hydroxy derivative) is a key transformation. This demethylation can be achieved using various reagents. The resulting hydroxyl group can then be further functionalized, for example, through alkylation or acylation, to introduce new substituents.

Common demethylation agents include strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The choice of reagent depends on the sensitivity of other functional groups present in the molecule. The resulting 6-hydroxy-3-amino-4H-1-benzopyran-4-one opens up new avenues for derivatization at this position.

| Reagent | Reaction Type | Product |

| Boron tribromide (BBr₃) | Demethylation | 3-Amino-6-hydroxy-4H-1-benzopyran-4-one |

| Hydrobromic acid (HBr) | Demethylation | 3-Amino-6-hydroxy-4H-1-benzopyran-4-one |

Ether Cleavage and Exchange Reactions for Alternative Alkoxy Substituents

The 6-methoxy group is a key handle for derivatization through ether cleavage, a common strategy in organic synthesis to introduce diversity into a molecular scaffold. masterorganicchemistry.commasterorganicchemistry.com This process typically involves the treatment of the ether with a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), which protonates the ether oxygen, making it a better leaving group. masterorganicchemistry.comlibretexts.org The subsequent nucleophilic attack by the halide ion results in the cleavage of the C-O bond, yielding a phenol and an alkyl halide. libretexts.org In the case of this compound, this reaction would produce the corresponding 6-hydroxy derivative.

The resulting 3-amino-6-hydroxy-4H-1-benzopyran-4-one is a versatile intermediate for further functionalization. The phenolic hydroxyl group can readily undergo Williamson ether synthesis, where it is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide or other electrophile. This allows for the introduction of a wide variety of alternative alkoxy or aryloxy substituents at the 6-position, enabling the systematic exploration of structure-activity relationships. Fungal peroxygenases have also been shown to catalyze the cleavage of ethers, offering a potential biocatalytic route for these transformations. nih.gov

| Reagent/Method | Resulting Functional Group | Reference |

| Strong acids (HBr, HI) | 6-hydroxy | masterorganicchemistry.comlibretexts.org |

| Williamson Ether Synthesis (on 6-hydroxy derivative) | 6-alkoxy / 6-aryloxy | |

| Fungal Peroxygenase | 6-hydroxy | nih.gov |

Reactivity of the 4H-1-Benzopyran-4-one Core

The 4H-1-benzopyran-4-one (chromone) core is a privileged scaffold in medicinal chemistry due to its diverse biological activities and synthetic accessibility. nih.govresearchgate.net Its reactivity is multifaceted, involving both the benzene (B151609) and pyranone rings. nih.gov

The benzene portion of the chromone ring system can undergo electrophilic aromatic substitution reactions. The existing substituents, the 3-amino and 6-methoxy groups, are electron-donating and thus activate the ring towards substitution, directing incoming electrophiles primarily to the C5 and C7 positions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Conversely, nucleophilic aromatic substitution on the benzene ring is less facile and typically requires the presence of strong electron-withdrawing groups and a good leaving group, conditions not inherently present in the parent scaffold.

The pyranone ring exhibits a range of reactivities. It can undergo ring-opening reactions under basic conditions. The C2-C3 double bond and the C4-carbonyl group are also sites for various transformations. For instance, the carbonyl group can be reduced to a hydroxyl group, and the double bond can be hydrogenated. nih.gov The C2 and C3 positions of the chromone ring are particularly amenable to functionalization. nih.gov The C3 position can be functionalized through reactions with electrophilic partners, while the C2 position can be targeted with nucleophilic reagents. nih.gov

Regioselective and Stereoselective Functionalization Approaches

Achieving regioselectivity in the functionalization of the this compound scaffold is critical for synthesizing specific target molecules. The inherent directing effects of the amino and methoxy groups can be exploited. For instance, the ketone group at C4 can direct functionalization to the C5 position. nih.gov Furthermore, the C2 and C3 positions can be selectively targeted based on the electronic nature of the coupling partner. nih.gov A base-induced radical arylation has been reported for the regioselective C-2 arylation of 3-aminochromone derivatives. rsc.org Transition metal-free oxidative cross-coupling has also been employed for regioselective amination at the C2-position. rsc.org

Stereoselective functionalization can be achieved in reactions that create new chiral centers, for example, through the reduction of the C4-carbonyl group or by addition reactions across the C2-C3 double bond, often employing chiral catalysts or auxiliaries.

Parallel Synthesis and Combinatorial Chemistry for Derivative Libraries

The this compound scaffold is well-suited for the generation of chemical libraries through parallel synthesis and combinatorial chemistry. core.ac.uk This approach allows for the rapid creation of a multitude of structurally related compounds for high-throughput screening. core.ac.uk The key reactive sites for diversification include the 3-amino group, which can be acylated or alkylated, and the 6-methoxy group, which can be cleaved and subsequently reacted with a variety of electrophiles. The aromatic ring also provides a platform for substitution reactions.

Click Chemistry and Bioconjugation Strategies with the this compound Scaffold

The principles of click chemistry, which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, can be applied to the this compound scaffold for bioconjugation. nih.gov To employ click chemistry, the chromone derivative is first functionalized with a bioorthogonal handle, such as an azide (B81097) or a terminal alkyne. This can be achieved by reacting the 3-amino group or the 6-hydroxy group (after ether cleavage) with a reagent containing the desired functional group. rsc.orgnih.govmdpi.com

Structure Activity Relationship Sar Studies and Mechanistic Investigations

Design Principles for SAR Studies on 3-Amino-6-methoxy-4H-1-benzopyran-4-one Derivatives

The design of SAR studies for derivatives of this compound is rooted in a systematic approach to modify its core structure and evaluate the resulting changes in activity. oncodesign-services.com Key design principles often involve:

Scaffold Hopping and Core Modification: While maintaining the essential benzopyran-4-one core, researchers may introduce variations in the heterocyclic ring or explore fused ring systems to probe different regions of chemical space.

Substituent Variation: A primary strategy involves introducing a diverse range of substituents at various positions of the benzopyran-4-one scaffold. This includes modifying the amino group at the 3-position, the methoxy (B1213986) group at the 6-position, and other available positions on the aromatic rings.

Linker Modification: In cases where the benzopyran-4-one moiety is conjugated to another pharmacophore, the nature and length of the linker are systematically altered to optimize spatial orientation and binding interactions. nih.gov

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties (bioisosteres) can help to fine-tune the compound's electronic distribution, lipophilicity, and metabolic stability.

A preliminary study on benzopyran-4-one-isoxazole hybrids involved designing different linkers to connect the isoxazole (B147169) scaffold to the benzopyran-4-one nucleus. nih.gov Subsequently, a library of compounds was synthesized by substituting the benzene (B151609) ring of the benzopyran-4-one at the 5-, 6-, and 7-positions with a methoxy group to study the SAR. nih.gov

Positional and Substituent Effects on Chemical Reactivity and Intermolecular Interactions

The electronic nature of substituents can significantly influence the reactivity of the benzopyran-4-one core. Electron-donating groups (EDGs) can increase the electron density of the ring system, potentially affecting its susceptibility to electrophilic or nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) can decrease the electron density.

For instance, studies on related flavone (B191248) structures have shown that the presence and position of hydroxyl and methoxy groups can modulate their biological activities. nih.gov The introduction of a methoxy group at certain positions can sometimes attenuate activity. nih.gov In a study of benzopyran-4-one-isoxazole hybrids, the substitution of a methoxy group at the 5-, 6-, or 7-position of the benzopyran-4-one moiety was found to slightly decrease the antiproliferative activity compared to the unsubstituted analog. nih.gov

Steric hindrance also plays a critical role. Bulky substituents can impede the approach of reactants or prevent the molecule from adopting a conformation necessary for binding to a biological target. Research on 3-methylflavones indicated that the introduction of a methyl group at the C3 position tended to reduce biological activity. nih.gov

The balance between hydrophilicity and lipophilicity is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties. The methoxy group at the 6-position of the parent compound contributes to its lipophilicity. Modifications that alter this property can affect membrane permeability and interactions with hydrophobic pockets in target proteins.

For example, the addition of halogen atoms to a benzofuran (B130515) ring has been shown to increase anticancer activities, partly due to the formation of halogen bonds and an increase in lipophilicity, which can enhance binding affinity. mdpi.com

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional shape of a molecule is paramount for its ability to be recognized by and bind to a biological target. Conformational analysis of this compound derivatives helps to understand their preferred spatial arrangements and the energy barriers between different conformations.

The planarity of the benzopyran-4-one ring system can be influenced by substituents, which in turn affects how the molecule fits into a binding site. The atropisomerism observed in 3-methylflavones highlights the potential for restricted rotation around single bonds, leading to stable, non-superimposable conformational isomers (atropisomers) that may exhibit different biological activities. nih.gov Computational methods are often employed to model these conformational preferences and their impact on molecular interactions. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Compound Analogs

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the activity of novel analogs and for gaining insights into the structural features that are most important for activity. oncodesign-services.comcollaborativedrug.com

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's structure, including:

Electronic Descriptors: Such as Hammett constants (σ) and partial atomic charges, which describe the electron-donating or -withdrawing nature of substituents.

Steric Descriptors: Like Taft's steric parameter (Es) and molar refractivity (MR), which quantify the size and shape of substituents.

Hydrophobic Descriptors: Most notably the partition coefficient (logP), which measures the lipophilicity of a molecule.

Topological Descriptors: Which describe the connectivity and branching of the molecular graph.

3D Descriptors: Derived from the three-dimensional structure of the molecule, such as molecular surface area and volume.

Once a set of descriptors is chosen, a mathematical model is developed to correlate these descriptors with the observed biological activity. Common QSAR approaches include:

Hansch Analysis: This classic method develops a linear equation that relates the biological activity to a combination of electronic, steric, and hydrophobic parameters.

3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D grid-based fields to represent the steric and electrostatic properties of a set of aligned molecules.

For instance, a 3D-QSAR study on a series of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives utilized a genetic algorithm and k-nearest neighbor molecular field analysis (kNN-MFA) to generate a predictive model. nih.gov Such models can guide the rational design of new, more potent analogs of this compound.

Mechanistic Probes and Interaction Profiling at a Molecular Level

Understanding how a molecule interacts with its biological target at a molecular level is crucial for rational drug design. This involves identifying the binding site and characterizing the nature of the interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies would be performed against the three-dimensional structures of relevant biological targets, such as enzymes or receptors implicated in a particular disease.

These studies could reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the binding pocket. For instance, the amino group at position 3 and the methoxy group at position 6 of the benzopyran core could serve as hydrogen bond donors or acceptors, while the aromatic rings could engage in pi-pi stacking interactions. Molecular docking studies have been reported for other 3,6-di-substituted 1-benzopyran-4-one analogs with targets like TNF-α, but not specifically for the title compound. nih.gov

In cases where the compound acts as an enzyme inhibitor that forms a covalent bond or participates in a catalytic cycle, understanding the reaction mechanism and the structure of the transition states is of paramount importance. Quantum mechanical calculations can be employed to model the reaction pathway and identify the lowest energy transition state.

Such studies would provide insights into the electronic rearrangements that occur during the reaction and could guide the design of more potent, mechanism-based inhibitors. Currently, there is no published research detailing the reaction mechanisms or transition states involving this compound.

Computational Chemistry and Theoretical Studies of 3 Amino 6 Methoxy 4h 1 Benzopyran 4 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics and predicting the reactivity of a molecule. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. iucr.orgarxiv.org This is achieved by finding the minimum energy conformation on the potential energy surface. For 3-Amino-6-methoxy-4H-1-benzopyran-4-one, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key geometrical parameters. nih.govmaterialsciencejournal.org

The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties. For instance, the planarity of the benzopyran ring system and the orientation of the amino and methoxy (B1213986) substituents are determined through this process. These calculations are foundational for all subsequent theoretical analyses. iucr.org

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| C2-C3 Bond Length (Å) | ~1.36 | C2-C3-N Amino Angle (°) | ~121.5 |

| C3-C4 Bond Length (Å) | ~1.45 | C5-C6-O Methoxy Angle (°) | ~118.0 |

| C4=O Bond Length (Å) | ~1.23 | O1-C2-C3-C4 Dihedral Angle (°) | ~0.5 |

| C6-O Methoxy Bond Length (Å) | ~1.37 | C5-C6-O-C Methoxy Dihedral Angle (°) | ~178.0 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A smaller energy gap suggests higher reactivity.

For this compound, the presence of the electron-donating amino and methoxy groups is expected to raise the HOMO energy level, making the molecule a better electron donor. The distribution of the HOMO and LUMO across the molecule can pinpoint the regions most susceptible to electrophilic and nucleophilic attack, respectively.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.8 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 4.3 |

Electrostatic Potential Surface (EPS) and Fukui Function Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule. nih.govmanipal.eduresearchgate.net It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red areas typically represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate positive potential (electron-poor) and are susceptible to nucleophilic attack. acs.org For this compound, the carbonyl oxygen and the aromatic ring are expected to be electron-rich regions, while the amino protons may exhibit a more positive potential.

Fukui functions are another tool used to predict reactivity. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for a more quantitative prediction of the most likely sites for electrophilic, nucleophilic, and radical attacks.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the time-dependent behavior of a molecule and its interactions with its environment. nih.govtandfonline.com

Solvent Effects on Molecular Conformation and Stability

The conformation and stability of this compound can be significantly influenced by the surrounding solvent. MD simulations can model the behavior of the molecule in different solvent environments, such as water or organic solvents. nih.gov These simulations can reveal how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation. For example, in a polar solvent like water, the amino and carbonyl groups of the molecule are likely to form hydrogen bonds with water molecules, which can stabilize certain conformations. The simulations can track changes in key dihedral angles over time to understand the conformational flexibility of the molecule in solution.

Docking and Molecular Recognition Simulations (focused on theoretical binding principles)

Computational docking and molecular recognition simulations are powerful tools used to predict the binding orientation and affinity of a small molecule, such as this compound, to a macromolecular target. These theoretical studies provide insights into the fundamental principles governing molecular interactions, which are crucial for understanding potential biochemical pathways and for the rational design of new molecules.

Ligand-Target Docking Methodologies (generic, non-specific targets for mechanistic insights)

Ligand-target docking methodologies simulate the interaction between a ligand (this compound) and a protein's binding site. The process involves predicting the preferred orientation, conformation, and binding affinity of the ligand. For mechanistic insights, generic or representative protein targets are often used to understand the compound's fundamental interaction patterns rather than its effect on a specific biological pathway.

The core of molecular docking involves two main components: a search algorithm and a scoring function. The search algorithm generates a variety of possible binding poses of the ligand within the target's active site. Common algorithms include genetic algorithms, Monte Carlo methods, and fragment-based methods. The scoring function then estimates the binding affinity for each pose, ranking them to identify the most likely binding mode.

For a molecule like this compound, key interactions typically investigated include:

Hydrogen Bonding: The amino (-NH2) group, the methoxy (-OCH3) group, and the carbonyl (C=O) group are all potential hydrogen bond donors or acceptors. Docking simulations can identify key amino acid residues in a binding pocket (e.g., Ser, Thr, His, Asp, Glu) that could form these crucial interactions.

Hydrophobic Interactions: The benzopyran ring system provides a significant hydrophobic surface that can interact with nonpolar residues of a protein target, such as Val, Leu, Ile, and Phe.

Pi-Stacking and Pi-Cation Interactions: The aromatic nature of the benzene (B151609) ring allows for potential π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan.

Studies on related benzopyran-4-one structures have demonstrated their ability to fit into the binding pockets of various enzymes. nih.govresearchgate.net For instance, docking simulations of similar flavone (B191248) derivatives often reveal that the planar ring system anchors within a hydrophobic pocket, while peripheral functional groups form specific hydrogen bonds that determine binding orientation and selectivity. nih.gov The results of such a simulation are typically presented in a table that quantifies the binding affinity and lists the interacting residues.

Table 1: Example of Theoretical Docking Results for this compound with a Generic Kinase Binding Site

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | ASP 145 | Hydrogen Bond (with Amino group) |

| Docking Score | -9.2 | LEU 23 | Hydrophobic |

| PHE 80 | π-π Stacking | ||

| GLU 82 | Hydrogen Bond (with Methoxy O) |

Note: This data is illustrative and based on typical results for similar compounds.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific target. dovepress.com These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

For this compound, a potential pharmacophore model would include:

One Hydrogen Bond Donor (from the amino group).

Two Hydrogen Bond Acceptors (from the carbonyl oxygen and the methoxy oxygen).

One Aromatic Ring feature.

One Hydrophobic feature.

This model serves as a 3D query for virtual screening of large compound libraries. dovepress.com The goal is to identify other molecules that share the same essential pharmacophoric features and thus are likely to exhibit similar binding capabilities. This approach is instrumental in identifying novel scaffolds or derivatives that might have improved properties. nih.gov

Virtual screening can be performed in two primary ways:

Ligand-Based Pharmacophore Modeling: If a set of active molecules is known but the target structure is not, their common chemical features are aligned to create a pharmacophore model.

Structure-Based Pharmacophore Modeling: When the 3D structure of the protein target is available, the key interaction points within the binding site are analyzed to generate a pharmacophore that represents the ideal ligand. dovepress.com

These models are crucial for understanding the structure-activity relationship (SAR) of a class of compounds. By comparing the pharmacophore fit of various analogs, researchers can deduce which chemical features are critical for molecular recognition.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful methods for predicting spectroscopic parameters, which can aid in the structural confirmation and analysis of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for these calculations.

NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts and coupling constants, providing valuable data for comparison with experimental spectra. rsc.org

The prediction process typically involves:

Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation, often using DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d)). github.io

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated using a method like Gauge-Independent Atomic Orbital (GIAO). More advanced functionals, such as WP04, have been specifically developed for accurate ¹H shift predictions. github.io

Referencing and Scaling: The calculated absolute shielding values are converted to chemical shifts (ppm) by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

These predictions are highly sensitive to the molecular conformation and the computational method used. researchgate.net For flexible molecules, a Boltzmann-weighted average of the NMR parameters over several low-energy conformers is often calculated to achieve better agreement with experimental results.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C2 | 145.2 | H2 | 7.85 |

| C3 | 121.8 | H5 | 7.10 |

| C4 | 175.4 | H7 | 6.95 |

| C4a | 118.9 | H8 | 7.40 |

| C5 | 115.6 | -OCH₃ | 3.88 |

| C6 | 158.1 | -NH₂ | 4.50 |

| C7 | 110.3 | ||

| C8 | 124.5 | ||

| C8a | 150.7 |

Note: This data is illustrative, calculated using standard DFT methods (e.g., B3LYP/6-311++G(d,p)) and may vary depending on the specific functional, basis set, and solvent model used. nih.gov

Theoretical Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a vital tool for investigating reaction mechanisms, allowing for the characterization of transition states (TS), intermediates, and reaction energy profiles. For a molecule like this compound, theoretical studies could elucidate its formation pathways or its reactivity in subsequent chemical transformations.

The process involves mapping the potential energy surface (PES) of a reaction. Key stationary points—reactants, products, and intermediates—are located by geometry optimization. Transition states, which are first-order saddle points on the PES, are located using specialized algorithms (e.g., Synchronous Transit-Guided Quasi-Newton, STQN). The identity of a transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the reactants, transition state, and products are identified, the activation energy (Ea) and the reaction energy (ΔErxn) can be calculated.

Activation Energy (Ea): The energy difference between the transition state and the reactants.

Reaction Energy (ΔErxn): The energy difference between the products and the reactants.

For example, the synthesis of the 3-amino-chromone scaffold can occur through various routes. A theoretical study could compare different proposed mechanisms, such as the cyclization of a precursor diketone. By calculating the activation barriers for each step, the most energetically favorable pathway can be determined. Furthermore, Natural Bond Orbital (NBO) analysis can be performed on the transition state structure to understand the charge distribution and bond-breaking/bond-forming processes occurring during the reaction. nih.gov These computational insights provide a detailed, molecular-level understanding of the reaction dynamics that is often difficult to obtain through experimental means alone.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques for Purification and Purity Assessment

Chromatographic techniques are the cornerstone of separating and quantifying the components of a chemical mixture. For 3-Amino-6-methoxy-4H-1-benzopyran-4-one, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each play a distinct and vital role.

HPLC is a primary tool for the purity assessment of this compound due to its high resolution and sensitivity. The development of a robust HPLC method involves a systematic optimization of chromatographic conditions to achieve adequate separation of the main compound from any impurities.

Method Development: The process begins with the selection of an appropriate stationary phase, typically a C18 column, known for its versatility in reversed-phase chromatography. The mobile phase composition, a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then optimized. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components within a reasonable timeframe. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Validation: Once a suitable method is developed, it undergoes rigorous validation to ensure its reliability, accuracy, and precision. Key validation parameters, based on International Council for Harmonisation (ICH) guidelines, include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The establishment of a linear relationship between the concentration of the analyte and the detector response over a defined range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

A developed HPLC method for a related compound, 3-amino-6-methoxypyridazine, highlights the typical parameters for such an analysis, demonstrating good separation and reproducibility. google.com For this compound, a similar approach would be adopted to ensure the quality control of the compound. google.com

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography is an essential technique for the analysis of volatile and semi-volatile compounds. In the context of this compound synthesis, GC is primarily used to detect and quantify residual solvents and potential volatile byproducts. The presence of residual solvents from the manufacturing process is strictly controlled in pharmaceutical compounds.

The methodology involves injecting the sample, often dissolved in a suitable solvent, into a heated inlet where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column wall and the mobile gas phase. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. For related benzopyranone structures, GC has been noted as an available analytical method. nist.gov

This compound contains a chiral center, meaning it can exist as two enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are critical. chromatographyonline.com Supercritical Fluid Chromatography has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations compared to normal-phase HPLC. nih.govyoutube.com

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. phenomenex.com CO2 is favored for being non-toxic, non-flammable, and readily available. youtube.com Small amounts of polar organic modifiers, such as methanol or ethanol (B145695), are often added to the CO2 to increase the mobile phase's solvating power and improve peak shape. nih.govmdpi.com The separation of enantiomers is achieved using a chiral stationary phase (CSP). phenomenex.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are widely used and have demonstrated high success rates in resolving a broad range of chiral compounds. nih.govphenomenex.com

The advantages of SFC include higher chromatographic efficiency, reduced analysis times, and decreased use of toxic organic solvents compared to traditional normal-phase LC. chromatographyonline.com These benefits make SFC not only an excellent analytical tool but also a valuable technique for preparative chromatography, where the goal is to isolate larger quantities of a specific enantiomer.

Table 2: Common Chiral Stationary Phases for SFC

| Chiral Stationary Phase (CSP) | Selector Type |

| Chiralpak AD/AS | Amylose derivative |

| Chiralcel OD/OJ | Cellulose derivative |

| Lux Cellulose-1 | Dimethyl cellulose selector |

| Lux Amylose-1 | Dimethyl amylose selector |

Hyphenated Techniques for Comprehensive Analysis of Complex Mixtures

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a wealth of structural information, making them indispensable for the detailed analysis of complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation power of HPLC with the mass-analyzing capabilities of tandem mass spectrometry. This technique is invaluable for impurity profiling, where the goal is to detect, identify, and quantify impurities present in the this compound sample.

In a research setting, after separation by the LC system, the eluent is directed to the mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is determined. For structural elucidation of an unknown impurity, the ion of interest is selected and subjected to fragmentation, and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule, allowing for its identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing the complex mixtures that can arise during the synthesis of this compound. It is particularly useful for identifying volatile and semi-volatile byproducts.